1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a carboxamide group
Preparation Methods
The synthesis of 1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like bentonitic clay . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester: This compound also features a chloroanilino group and is used in similar applications.
1-(2-((2-CHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE: Another related compound with potential biological activity.
The uniqueness of 1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H10ClN5O4 |
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Molecular Weight |
323.69 g/mol |
IUPAC Name |
1-[2-(2-chloroanilino)-2-oxoethyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O4/c13-7-3-1-2-4-8(7)15-10(19)6-17-5-9(18(21)22)11(16-17)12(14)20/h1-5H,6H2,(H2,14,20)(H,15,19) |
InChI Key |
FRJXUGGJGJPPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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